3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11ClFN5O2S and its molecular weight is 367.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and COX-2 Inhibition Studies
Al-Hourani et al. (2015, 2016) carried out docking studies and structural analysis on tetrazole derivatives, including compounds with benzenesulfonamide moieties, to understand their interaction within the cyclooxygenase-2 (COX-2) enzyme's active site. These studies aimed to explore the compounds' potential as COX-2 inhibitors and their relevance in antitumor activity (Al-Hourani et al., 2015)(Al-Hourani et al., 2016).
Antimicrobial and Anti-HIV Activity
Iqbal et al. (2006) synthesized primary and secondary benzenesulfonamides bearing a 1,3,4-oxadiazole moiety and evaluated them for antimicrobial and anti-HIV activities. This research indicates the potential for developing new therapeutic agents against infectious diseases (Iqbal et al., 2006).
Kynurenine 3-Hydroxylase Inhibition
Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity for the enzyme in vitro and were effective in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their utility in investigating the kynurenine pathway's pathophysiological role after neuronal injury (Röver et al., 1997).
Anticancer and Carbonic Anhydrase Inhibition
Gul et al. (2016) reported on a series of benzenesulfonamides synthesized for evaluation against cancer cell lines and as inhibitors of carbonic anhydrase isoenzymes. These studies reveal insights into the structure-activity relationships and the potential therapeutic applications of these compounds in cancer treatment (Gul et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a total of 44 bond(s), including 28 non-H bond(s), 20 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amine(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) . These structural features suggest that it may interact with a variety of biological targets.
Mode of Action
The presence of a benzene ring in the structure suggests that it may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context.
Properties
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-2-1-3-13(8-10)24(22,23)17-9-14-18-19-20-21(14)12-6-4-11(16)5-7-12/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYASEWEOJZFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.